Palovarotene
Overview
Description
Synthesis Analysis
Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .Molecular Structure Analysis
The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .Chemical Reactions Analysis
Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .Physical And Chemical Properties Analysis
The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .Scientific Research Applications
Emphysema Treatment
Palovarotene has been explored as a potential treatment for emphysema, particularly in patients with severe α1-antitrypsin deficiency. A study titled "Randomised controlled trial for emphysema with a selective agonist of the γ-type retinoic acid receptor" by Stolk et al. (2012) investigated the safety and efficacy of palovarotene in reducing inflammation and promoting structural and functional repair in the lungs of patients with severe emphysema. The study, however, concluded that palovarotene failed to show significant benefits on lung density in moderate-to-severe emphysema cases secondary to severe α1-antitrypsin deficiency (Stolk et al., 2012).
Mitigating Heterotopic Ossification
Several studies have focused on the role of palovarotene in mitigating heterotopic ossification (HO), a condition where bone forms in non-skeletal tissues. Pavey et al. (2016) showed that palovarotene significantly decreased HO by 50 to 60% in a rat trauma-induced HO model involving blast-related limb injury and infection. This study indicates palovarotene's potential in preventing HO in high-risk patients, such as those with combat injuries (Pavey et al., 2016).
Wheatley et al. (2018) also demonstrated that palovarotene inhibited HO formation in a rat model through anti-inflammatory, anti-proliferative, and gene expression modulation mechanisms. This study suggests palovarotene's multifaceted approach in combating HO and its potential utility in early diagnosis and treatment (Wheatley et al., 2018).
Fibrodysplasia Ossificans Progressiva (FOP) Treatment
Palovarotene has been researched as a treatment for fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder. A plain language summary of the MOVE trial, as described by Pignolo et al. (2023), indicates that palovarotene may reduce extra bone formation in patients with FOP. This study highlights palovarotene as a promising treatment option, albeit with considerations for its use, especially in growing children (Pignolo et al., 2023).
Chakkalakal et al. (2016) reported that palovarotene prevented spontaneous HO, maintained joint, limb, and body motion, and restored long bone growth in a mouse model of FOP. This study supports the therapeutic potential of palovarotene in treating FOP (Chakkalakal et al., 2016).
Mechanism of Action in HO Treatment
Huang et al. (2022) investigated the mechanism of action ofpalovarotene in treating HO. Their study "A Network Pharmacology Study: Reveal the Mechanisms of Palovarotene Against Heterotopic Ossification" employed network pharmacology to explore palovarotene's target and molecular mechanism on HO. The study suggested that MAPK1, MDM2, and other targets, as well as P53 and PI3K-Akt signaling pathways, may be closely related to palovarotene's therapeutic effects on HO. This comprehensive approach provided new insights into palovarotene's mechanism of action in HO treatment (Huang et al., 2022).
Safety And Hazards
The safety data sheet for Palovarotene suggests avoiding dust formation, breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHCXIPDIHOIA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025696 | |
Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue. | |
Record name | Palovarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Palovarotene | |
CAS RN |
410528-02-8 | |
Record name | Palovarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palovarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palovarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALOVAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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